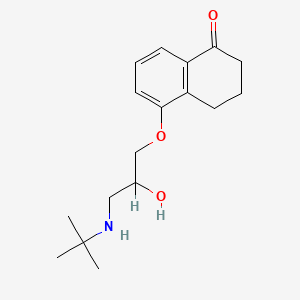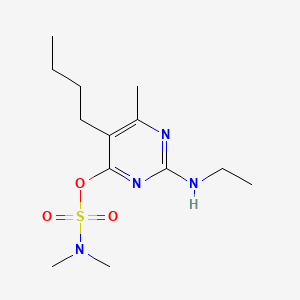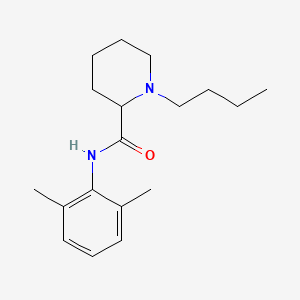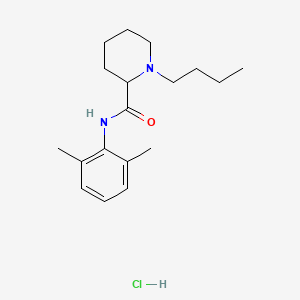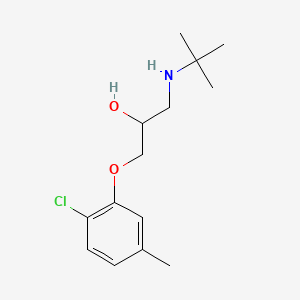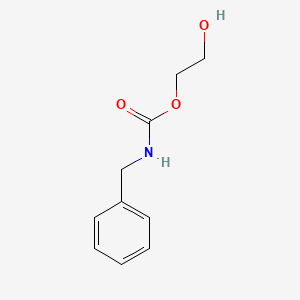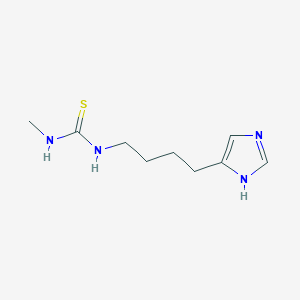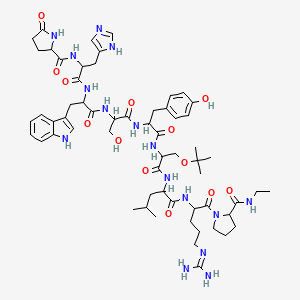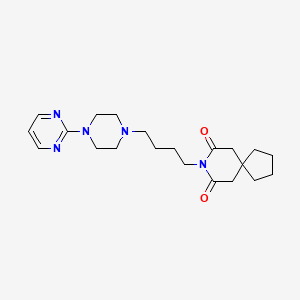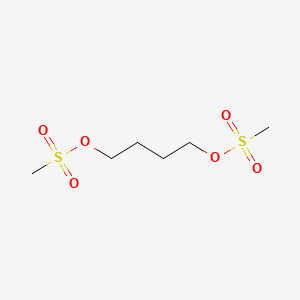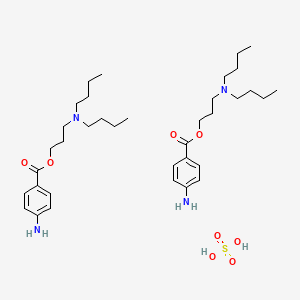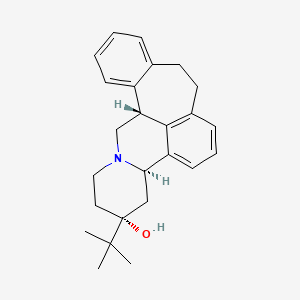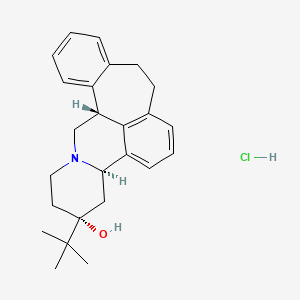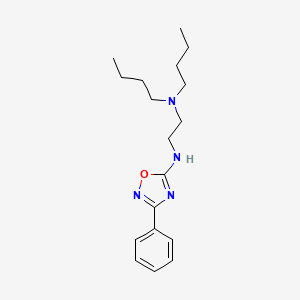![molecular formula C24H24O7 B1668136 [4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate CAS No. 87414-49-1](/img/structure/B1668136.png)
[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate
Vue d'ensemble
Description
Cell permeable, selective, ATP-competitive CDK inhibitor. Inhibits CDC2, CDK2, and CDK5. Inhibits the cell cycle at G1/S and G2/M. Apoptotic and antitumor activity.
Butyrolactone I is a secondary metabolite from A. terreus that acts as an ATP-competitive inhibitor of cyclin-dependent kinase 1 (Cdk1; IC50 = 20 μg/ml in PC-14 cells). It induces dose-dependent G2/M arrest, inhibits DNA synthesis, and decreases Cdk1 protein expression in vitro. Butyrolactone I has antitumor effects in non-small cell lung, small cell lung, and prostate cancer cell lines (mean IC50 = 50 μg/ml). It inhibits in vitro Cdk1 phosphorylation of tau and in vivo phosphorylation of transcription factor E2F-1.3,4 Additionally, exogenous application of butyrolactone I to A. terreus cultures increases biogenesis of the secondary metabolites lovastatin and conidiation in a quorum-sensing manner.
Butyrolactone I is a Selective inhibitor of cdk2 & cdc2 kinase..
Applications De Recherche Scientifique
Antiproliferative Activity
- This compound has shown promising results in antiproliferative activity. In a study on human non-small cell lung cancer (NSCLC) cell lines, a compound structurally similar to the one demonstrated significant inhibition of cancer cell growth, suggesting potential therapeutic applications in cancer treatment (Ma et al., 2017).
Synthesis and Bioactivity
- Research has focused on synthesizing and studying the bioactivity of related compounds. For instance, studies have explored the synthesis and anti-inflammatory activities of similar compounds, seeking novel agents with improved efficacy and fewer side effects (Ri-gang, 2007).
Catalytic Studies
- Polymeric metal complexes derived from this class of compounds have been synthesized and characterized. Their catalytic properties, particularly in oxidation reactions, have been a subject of interest, demonstrating the compound's utility in chemical synthesis (Ingole et al., 2013).
Natural Product Isolation
- The compound is also notable for its occurrence in natural products. Research has isolated similar compounds from natural sources like Vincetoxicum stocksii, highlighting its presence in diverse biological systems (Khan et al., 2019).
Antibacterial and Antifungal Properties
- Preliminary studies have indicated antibacterial and antifungal activities for compounds structurally similar to the one . These findings open avenues for further research into their potential as antimicrobial agents (Shao et al., 2007).
Polymorphic Forms and Structural Studies
- Research into the polymorphic forms of related compounds, such as bavachalcone, has been conducted. This work contributes to a better understanding of their structural characteristics and potential applications (Ravikumar et al., 2005).
Propriétés
IUPAC Name |
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOLMNWQNHWEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5235506 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



